molecular formula C17H26N4O3S2 B2917186 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034456-66-9

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2917186
CAS No.: 2034456-66-9
M. Wt: 398.54
InChI Key: KQOLXQAURCAPTO-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a synthetically designed small molecule of significant interest in medicinal chemistry and biochemical research. Its structure incorporates several pharmaceutically relevant motifs, including a 1H-imidazole core, a sulfonamide functional group, a furan ring, and a thiomorpholine moiety. The imidazole ring is a prevalent heterocycle in biochemistry and pharmacology, found in molecules ranging from the amino acid histidine to synthetic antifungal and antibacterial agents . The sulfonamide group is a cornerstone functional group in drug discovery, known for its role in antibiotics and its ability to inhibit enzymes like carbonic anhydrase, with applications extending to diuretics, anticonvulsants, and antiglaucoma agents . The furan heterocycle is frequently explored in the design of novel bioactive compounds, with recent research highlighting its value in developing molecules with antibiofilm and anti-quorum sensing activity against pathogens like Pseudomonas aeruginosa . The inclusion of the thiomorpholine group may influence the compound's physicochemical properties and its interaction with biological targets. This complex structure suggests potential research applications in areas such as enzyme inhibition, antimicrobial studies, and investigations into quorum-sensing pathways. The compound is provided for non-human research purposes only. It is intended for use by qualified scientific professionals in controlled laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S2/c1-13(2)17-19-16(12-20(17)3)26(22,23)18-11-14(15-5-4-8-24-15)21-6-9-25-10-7-21/h4-5,8,12-14,18H,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOLXQAURCAPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl precursor, which is then reacted with thiomorpholine under controlled conditions to form the thiomorpholinoethyl intermediate. This intermediate is subsequently coupled with 2-isopropyl-1-methyl-1H-imidazole-4-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety may facilitate binding to enzymes or receptors, while the imidazole sulfonamide structure can inhibit enzymatic activity by mimicking natural substrates or cofactors. This compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Heterocycles

Ranitidine Derivatives ():
Ranitidine-related compounds, such as ranitidine nitroacetamide and ranitidine diamine hemifumarate, share a furan ring linked to sulfonamide or amine groups. For example:

  • Ranitidine Hydrochloride Nitroacetamide : Contains a furan-methyl-sulfanyl-ethyl backbone with a nitroacetamide substituent .
  • Ranitidine Diamine Hemifumarate : Features a furan-methyl-amine chain with a hemifumarate counterion .

Key Differences :

  • The target compound replaces ranitidine’s dimethylamino-furan group with a thiomorpholinoethyl-furan moiety, introducing sulfur into the morpholine ring. This substitution may enhance lipophilicity or alter binding interactions compared to ranitidine’s tertiary amine.
  • The imidazole-sulfonamide core in the target compound contrasts with ranitidine’s nitroethenediamine structure, suggesting divergent biological targets .
Triazole and Imidazole Sulfonamides ()

Triazole Sulfonamides ():
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones incorporate sulfonylphenyl and triazole-thione groups. Their synthesis involves nucleophilic addition and cyclization reactions, with IR spectra confirming tautomeric forms (thione vs. thiol) .

Imidazole Sulfonamides (): N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide shares the imidazole-sulfonamide backbone but replaces the furan-thiomorpholinoethyl group with a hydroxyethyl-indole substituent. Its molecular weight (362.4 g/mol) provides a benchmark for comparing steric bulk .

Key Differences :

Feature Target Compound Triazole Sulfonamides Imidazole-Indole Sulfonamide
Core Heterocycle Imidazole 1,2,4-Triazole Imidazole
Sulfonamide Position C4 of imidazole Linked to phenyl ring C4 of imidazole
Key Substituents Thiomorpholinoethyl-furan, isopropyl Sulfonylphenyl, difluorophenyl Hydroxyethyl-indole, isopropyl
Molecular Weight Not reported ~450–500 g/mol (estimated) 362.4 g/mol

Research Implications and Limitations

The thiomorpholine group may improve metabolic stability compared to morpholine derivatives, while the imidazole-sulfonamide core could target enzymes like carbonic anhydrase. However, synthetic challenges, such as regioselective alkylation of the thiomorpholinoethyl chain, require further exploration.

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